2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These include compounds like 4-aminoquinazoline, 2-methylquinazoline, and 6,8-dimethylquinazoline.
Piperazine derivatives: These include compounds like 1-ethylpiperazine, 1-methylpiperazine, and 1-phenylpiperazine.
Uniqueness
2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol is unique due to the presence of both quinazoline and piperazine moieties, which confer distinct biological activities and chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c1-11-9-12(2)14-13(10-11)15(22-16(21-14)17(18,19)20)24-5-3-23(4-6-24)7-8-25/h9-10,25H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMDABZAIIEKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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